4-Sulfophthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds:

-SPA serves as a valuable starting material for synthesizing various organic compounds, including:

- Dyes: The sulfonate group present in 4-SPA provides excellent water solubility and chelating properties, making it ideal for creating water-soluble dyes used in various applications like textile dyeing and food coloring [].

- Pharmaceuticals: 4-SPA can be used as a building block in the synthesis of certain pharmaceutical drugs and drug intermediates [].

- Fine chemicals: Researchers utilize 4-SPA in the production of various fine chemicals utilized in numerous industries, such as electronics, agriculture, and cosmetics [].

Metal Ion Complexation:

-SPA's ability to form stable complexes with metal ions makes it a valuable tool in various research areas, including:

- Separation and purification of metal ions: Due to its selective binding properties, 4-SPA can be used in techniques like ion chromatography and solvent extraction to separate and purify specific metal ions from mixtures [].

- Metal ion detection and sensing: 4-SPA-based complexes can exhibit unique spectroscopic properties depending on the bound metal ion. This characteristic allows researchers to develop sensors for specific metal ion detection and monitoring [].

- Catalysis: Certain 4-SPA metal complexes act as efficient catalysts for various chemical reactions, finding applications in organic synthesis, environmental remediation, and energy conversion processes [].

Other Research Applications:

Beyond the mentioned areas, 4-SPA finds applications in various other research fields, such as:

- Analytical chemistry: As a component of buffer solutions, 4-SPA helps maintain a specific pH range crucial for various analytical techniques [].

- Material science: Researchers explore the potential use of 4-SPA in the development of functional materials with specific properties, such as luminescent materials and ion-conducting membranes [].

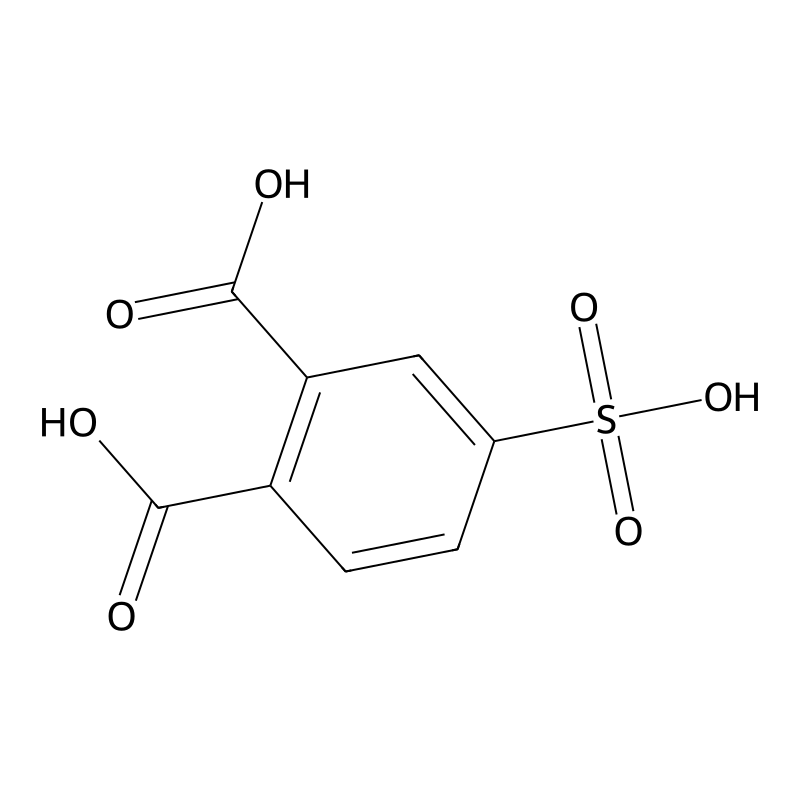

4-Sulfophthalic acid is an aromatic sulfonic acid with the molecular formula C₈H₆O₇S and a molecular weight of 246.19 g/mol. It is characterized by a phthalic acid core modified with a sulfonic acid group at the para position. This compound appears as a light yellow to brown clear liquid and is soluble in water, making it useful in various chemical applications. Its structure allows it to participate in a range of

Currently, there is no widely documented information on the specific mechanism of action of 4-sulfophthalic acid in biological systems.

4-Sulfophthalic acid is considered a corrosive substance.

- Safety Data Sheet (SDS) Information: According to Tokyo Chemical Industry (TCI America), 4-sulfophthalic acid can cause severe skin burns and eye damage upon inhalation or contact []. It can also cause damage to organs through prolonged or repeated exposure []. Always refer to the Safety Data Sheet (SDS) for a comprehensive listing of safety precautions when handling this compound.

- Oxidation and Reduction: The sulfonic acid group enables participation in redox reactions.

- Substitution Reactions: It can react with alcohols to form esters under acidic conditions, which is significant for synthesizing various derivatives.

- Formation of Salts: The acidic nature allows it to form salts with bases, useful in various applications .

Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide or ozone can be used for oxidation.

- Reducing Agents: Sodium borohydride is effective for reduction.

- Alcohols: Reactants that form esters when treated with 4-sulfophthalic acid .

The synthesis of 4-sulfophthalic acid typically involves the sulfonation of phthalic anhydride using fuming sulfuric acid. This process introduces the sulfonic acid group into the phthalic structure. In industrial settings, chlorinating agents may be employed to create derivatives that can subsequently yield 4-sulfophthalic acid through further reactions .

Synthetic Routes- Sulfonation of Phthalic Anhydride:

- React phthalic anhydride with fuming sulfuric acid.

- Control temperature to facilitate proper sulfonation.

- Chlorination Method:

- React phthalic anhydride with fuming sulfuric acid.

- Control temperature to facilitate proper sulfonation.

4-Sulfophthalic acid finds utility across various fields:

- Chemical Industry: Used as an intermediate for synthesizing dyes and polymers.

- Biochemical Research: Acts as a reagent in assays and other biochemical applications.

- Material Science: Employed in producing polyimide resins and plasticizers .

- Electrolyte Production: It serves as a key component in electrolytes for hard anodic oxide coatings .

Studies on the interactions of 4-sulfophthalic acid with other compounds are crucial for understanding its reactivity and potential applications. Its ability to form salts and esters makes it a versatile reagent in organic synthesis. Interaction studies often focus on its behavior in various solvents and under different pH conditions, which can significantly affect its reactivity and stability .

Several compounds share structural similarities with 4-sulfophthalic acid, each exhibiting unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Phthalic Anhydride | Anhydride | Lacks sulfonic acid group; less reactive |

| 3-Sulfophthalic Acid | Sulfonated Carboxylic Acid | Similar structure; different position of sulfonate |

| 5-Sulfosalicylic Acid | Sulfonated Hydroxy Acid | Contains hydroxyl groups; different reactivity |

Uniqueness of 4-Sulfophthalic Acid

The uniqueness of 4-sulfophthalic acid lies in its combination of both an anhydride and a sulfonic acid group, allowing it to participate in a broader range of

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2122 of 2179 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Other CAS

33562-89-9

Wikipedia

General Manufacturing Information

Fabricated metal product manufacturing

1,2-Benzenedicarboxylic acid, 4-sulfo-: ACTIVE